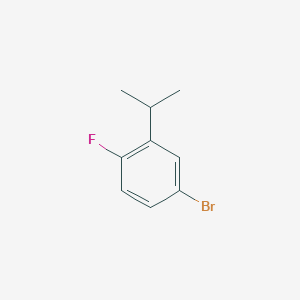

4-Bromo-1-fluoro-2-isopropylbenzene

Description

Contextualization within Halogenated Aromatic Systems and Their Significance

Halogenated aromatic compounds, a class of molecules featuring one or more halogen atoms bonded to a benzene (B151609) ring, are of profound importance in chemical synthesis and medicinal chemistry. iloencyclopaedia.org The introduction of halogens can significantly alter a molecule's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. nih.gov This makes them crucial components in the design of new drugs and functional materials. nih.govchemimpex.com For instance, halogenation is a common strategy to enhance the potency of pharmaceutical leads. nih.gov

Within this context, 4-Bromo-1-fluoro-2-isopropylbenzene stands out due to its distinct substitution pattern. The presence of both bromine and fluorine atoms offers differential reactivity, allowing for selective chemical transformations. The bromine atom, for example, is a versatile handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. wikipedia.org Simultaneously, the fluorine atom can influence the electronic properties of the aromatic ring and participate in specific interactions, such as halogen bonding, which is increasingly recognized for its role in molecular recognition and drug-target binding. acs.org

Strategic Importance of Functionalized Isopropylbenzene Scaffolds in Chemical Synthesis

The isopropylbenzene (cumene) scaffold is a common motif in a variety of organic molecules. Its functionalization provides access to a wide array of derivatives with diverse applications. The isopropyl group itself can be a site for chemical modification, such as oxidation to a carboxylic acid. evitachem.com When combined with halogen substituents, as in this compound, the synthetic utility of the scaffold is greatly enhanced.

These functionalized scaffolds serve as key intermediates in the assembly of more complex molecular architectures. mdpi.comnih.gov The strategic placement of the bromo, fluoro, and isopropyl groups on the benzene ring of this compound allows for a programmed sequence of reactions, enabling chemists to build intricate molecules with a high degree of control. This level of precision is essential in the development of targeted therapeutics and high-performance materials.

Overview of Key Research Trajectories and Challenges Pertaining to this compound

Current research involving this compound is primarily focused on its application as a versatile building block in organic synthesis. synhet.com Scientists are exploring its use in the creation of novel compounds with potential biological activity or unique material properties. chemimpex.com A significant area of investigation involves leveraging the differential reactivity of the C-Br and C-F bonds to perform selective cross-coupling and nucleophilic substitution reactions.

A key challenge lies in the controlled and selective synthesis of this compound itself. While general methods for the halogenation of aromatic compounds exist, achieving the specific 1,2,4-substitution pattern with three different functional groups requires careful optimization of reaction conditions. libretexts.orgchegg.com Furthermore, developing efficient and scalable synthetic routes to this compound is crucial for its broader application in industrial settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112611-93-5 synhet.comachemblock.com |

| Molecular Formula | C9H10BrF achemblock.com |

| Molecular Weight | 217.08 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES String | CC(C)c1c(F)ccc(Br)c1 synhet.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrF |

|---|---|

Molecular Weight |

217.08 g/mol |

IUPAC Name |

4-bromo-1-fluoro-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10BrF/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 |

InChI Key |

SOBRHULVZPCEQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Bromo 1 Fluoro 2 Isopropylbenzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety is the primary center of reactivity in the molecule, particularly for transition metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of the adjacent fluoro and isopropyl groups.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of 4-Bromo-1-fluoro-2-isopropylbenzene, the fluorine atom is para to the bromine atom. Fluorine is a strongly electron-withdrawing atom and can activate the ring towards nucleophilic attack. masterorganicchemistry.com However, the isopropyl group at the ortho position is electron-donating, which would destabilize the anionic intermediate and thus deactivate the ring for SNAr.

Furthermore, the general reactivity trend for leaving groups in SNAr reactions that proceed via the addition-elimination mechanism is F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.comyoutube.com Consequently, under conditions typically favoring SNAr, a nucleophile would preferentially attack the carbon bearing the fluorine atom rather than the bromine. Therefore, SNAr pathways at the brominated position of this compound are generally considered unfavorable and less common compared to reactions at the fluoro-substituted position or other reaction types like cross-coupling.

The carbon-bromine bond in this compound is an ideal electrophilic partner in a multitude of palladium and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used, robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their esters. nih.gov For a substrate like this compound, this reaction allows for the introduction of diverse aryl, heteroaryl, alkenyl, and alkyl groups at the 4-position.

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner (Boronic Acid/Ester) | Expected Product |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | Arylboronic acids | 4-Aryl-1-fluoro-2-isopropylbenzene |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | 1,4-Dioxane | Alkylboronic esters | 4-Alkyl-1-fluoro-2-isopropylbenzene |

| CataXCium A Pd G3 | Buchwald-type | K₃PO₄ | THF/H₂O | Heteroaromatic boronic esters | 4-Heteroaryl-1-fluoro-2-isopropylbenzene |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Alkenyltrifluoroborates | 4-Alkenyl-1-fluoro-2-isopropylbenzene |

This table presents representative conditions for Suzuki-Miyaura coupling based on established methods for aryl bromides. nih.govnih.gov

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction would couple this compound with various alkenes, such as styrenes, acrylates, or other vinyl compounds, to introduce an alkenyl substituent at the bromine-bearing carbon. mdpi.com The reaction typically proceeds with high stereoselectivity, often favoring the E-isomer of the resulting alkene.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner (Alkenes) | Expected Product |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile (B52724) | Styrene, Butyl acrylate | (E)-1-Fluoro-2-isopropyl-4-styrylbenzene |

| Palladacycle | None | Na₂CO₃ | DMA | Electron-rich/poor olefins | 4-Alkenyl-1-fluoro-2-isopropylbenzene |

| PdCl₂(PPh₃)₂ | PPh₃ | KOAc | DCE | Fluoroalkyl-substituted ethylenes | Alkenylated fluoro-isopropylbenzene derivatives |

This table illustrates typical conditions for the Heck reaction based on protocols for various aryl bromides. researchgate.netmdpi.combeilstein-journals.org

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This transformation allows for the direct installation of an alkynyl group onto the aromatic ring of this compound, providing access to valuable intermediates for pharmaceuticals, organic materials, and natural product synthesis. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst.

| Catalyst System | Base | Solvent | Coupling Partner (Alkyne) | Expected Product |

| PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, Toluene | Phenylacetylene, 1-Hexyne | 1-Fluoro-4-(hex-1-yn-1-yl)-2-isopropylbenzene |

| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Trimethylsilylacetylene | 1-Fluoro-2-isopropyl-4-((trimethylsilyl)ethynyl)benzene |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | 1,4-Dioxane | Propargyl alcohol | 3-(4-Fluoro-3-isopropylphenyl)prop-2-yn-1-ol |

This table shows representative conditions for Sonogashira coupling based on established procedures for aryl bromides. wikipedia.orgorganic-chemistry.orgresearchgate.net

Beyond the Suzuki, Heck, and Sonogashira reactions, the aryl bromide functionality of this compound is amenable to a range of other important coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. It would allow for the synthesis of various N-aryl derivatives from this compound, reacting with primary or secondary amines, anilines, or amides. The choice of phosphine (B1218219) ligand is critical for achieving high yields. berkeley.edu

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation, using cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆]. This provides a route to 4-fluoro-3-isopropylbenzonitrile, a versatile intermediate that can be further transformed into carboxylic acids, amides, or amines.

Nickel-Catalyzed Couplings: Nickel catalysts are gaining prominence as a more economical and sustainable alternative to palladium for cross-coupling reactions. nih.gov Nickel-based systems can effectively catalyze Suzuki-Miyaura, and other couplings of aryl bromides. nih.govsioc-journal.cn In some cases, nickel catalysts exhibit unique reactivity, such as activating typically robust bonds like C–F. beilstein-journals.orgbeilstein-archives.org While the C–Br bond in this compound would be the primary site of reaction, the choice of nickel catalyst and conditions could potentially influence selectivity in polyhalogenated systems. beilstein-journals.org

| Reaction Type | Catalyst/Ligand | Reagent | Base | Solvent | Expected Product |

| Buchwald-Hartwig | [Pd(allyl)Cl]₂ / AdBippyPhos | Morpholine | KOPh | Toluene | 4-(4-Fluoro-3-isopropylphenyl)morpholine |

| Cyanation | Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 4-Fluoro-3-isopropylbenzonitrile | |

| Ni-catalyzed Suzuki-type | NiBr₂(diglyme) / dtbbpy | Primary alkyl boronate | Na₂CO₃ | DMA | 4-Alkyl-1-fluoro-2-isopropylbenzene |

This table summarizes conditions for other coupling reactions based on established methodologies. berkeley.edusioc-journal.cn

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The presence of a bromine atom on the aromatic ring of this compound provides a classical entry point for the formation of organometallic species, most notably Grignard reagents. The significant difference in the bond dissociation energies between the C-Br and the C-F bonds allows for a high degree of chemoselectivity. The C-Br bond is considerably weaker and therefore more susceptible to oxidative addition with magnesium metal. walisongo.ac.id

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), where magnesium metal reacts selectively with the aryl bromide to form the corresponding Grignard reagent, 4-fluoro-2-isopropylphenylmagnesium bromide. The much stronger and less reactive C-F bond remains intact under these conditions. walisongo.ac.idnih.gov

Reaction Scheme for Grignard Reagent Formation:

The formation of this Grignard reagent is a critical step, as it converts the electrophilic aryl halide into a potent nucleophile. This nucleophilic carbon center can then be used to form new carbon-carbon and carbon-heteroatom bonds by reacting with a wide range of electrophiles.

For more challenging substrates or to improve yields and reaction rates, "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can be employed. clockss.org These reagents facilitate a halogen-magnesium exchange, which can be more efficient and chemoselective than direct oxidative addition, especially for complex molecules. clockss.orgresearchgate.net

Table of Grignard Reaction Data

| Reactant | Reagent | Solvent | Product | Key Feature |

| This compound | Mg | Anhydrous Ether/THF | 4-Fluoro-2-isopropylphenylmagnesium bromide | Selective reaction at the C-Br bond |

| Aryl Iodide/Bromide | iPrMgCl·LiCl | THF | Arylmagnesium chloride·LiCl | Halogen-magnesium exchange |

Reactivity of the Aryl Fluoride (B91410) Moiety

The aryl fluoride moiety is characterized by the strong C-F bond, which is generally unreactive under standard nucleophilic substitution conditions. However, recent advancements in catalysis have provided strategies to activate this robust bond for further functionalization.

Activating the C-F bond in this compound (or its derivatives where the C-Br bond has already been reacted) typically requires the use of transition metal catalysts. nih.gov Metals such as palladium, nickel, and iron can facilitate the cleavage of the C-F bond, enabling cross-coupling reactions. digitellinc.comnih.govbaranlab.org

These reactions often proceed via an oxidative addition of the C-F bond to a low-valent metal center. researchgate.net This step is thermodynamically challenging and often represents the rate-limiting step of the catalytic cycle. To overcome this, specialized ligands are often required to create a more electron-rich and reactive metal center. In some cases, directing groups on the substrate can facilitate the C-F activation through chelation assistance. researchgate.net

Another emerging strategy for C-F bond activation is photoredox catalysis. nih.govdigitellinc.com This method uses light to generate highly reactive radical species that can engage with the C-F bond under mild conditions, offering an alternative pathway for its functionalization. nih.gov

Table of C-F Activation Strategies

| Strategy | Catalyst/Reagent | Key Principle |

| Transition Metal Catalysis | Pd, Ni, Fe complexes with specialized ligands | Oxidative addition of C-F bond to a low-valent metal center. |

| Directed C-F Activation | Transition metal catalysts with directing groups on the substrate | Chelation-assisted C-F bond cleavage. |

| Photoredox Catalysis | Organic or inorganic photosensitizers | Light-induced generation of reactive radical species. |

While this compound already contains a fluorine atom, related substrates could be synthesized or modified using sulfur-based fluorinating agents. These reagents are valuable for introducing fluorine or fluoroalkyl groups into organic molecules. tandfonline.com

Sulfur-based reagents like diethylaminosulfur trifluoride (DAST) and its analogues are used for deoxygenative fluorination, but for aryl systems, other methods are required. acs.orgacsgcipr.org For introducing additional fluorine atoms or fluoroalkyl groups, reagents such as aryl-SF₄Cl or those derived from sulfonyl fluorides can be utilized under specific conditions. nih.govrsc.orgnih.gov

Radical fluoroalkylation reactions, often initiated by photoredox catalysis, can also employ sulfur-based reagents. sioc.ac.cn For instance, fluoroalkyl sulfones can serve as sources of fluoroalkyl radicals, which can then be added to aromatic rings. The reactivity and selectivity of these sulfur-based reagents can be fine-tuned by altering the substituents on the sulfur atom. tandfonline.comsioc.ac.cn

Table of Sulfur-Based Fluorination/Fluoroalkylation Reagents

| Reagent Type | Example | Application |

| Deoxyfluorination | DAST, Deoxo-Fluor | Conversion of alcohols and carbonyls to fluorides. |

| Aryl Sulfur Fluorides | Ar-SO₂F, Ar-SOF₃, Ar-SF₄Cl | Synthesis of various sulfur-fluorine functional groups. nih.govnih.gov |

| Fluoroalkyl Sulfones | PhSO₂CF₃ | Source of fluoroalkyl radicals for addition reactions. sioc.ac.cn |

Reactivity of the Isopropyl Group

The isopropyl group attached to the benzene (B151609) ring has its own distinct reactivity, primarily at the benzylic position—the carbon atom directly attached to the aromatic ring.

The benzylic C-H bond of the isopropyl group is weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This makes it a prime target for free radical reactions, such as benzylic bromination.

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. chadsprep.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, selectively replaces the benzylic hydrogen with a bromine atom, yielding 4-bromo-1-fluoro-2-(2-bromo-2-propyl)benzene. masterorganicchemistry.commanac-inc.co.jp The low concentration of Br₂ generated in situ by NBS minimizes competing reactions like electrophilic aromatic bromination. chadsprep.com

Reaction Scheme for Benzylic Bromination:

The isopropyl group can be oxidized under strong conditions, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidification, or hot chromic acid, will cleave the isopropyl group and oxidize the benzylic carbon to a carboxylic acid. quora.comyoutube.comchegg.com This reaction would convert this compound into 4-bromo-2-fluorobenzoic acid. The rest of the isopropyl group is cleaved and typically forms carbon dioxide and water.

Reaction Scheme for Oxidation:

This transformation is a powerful tool for converting alkylated benzenes into the corresponding benzoic acids. masterorganicchemistry.com

Compound Index

Directed Ortho-Metalation and Related Directed Aromatic Functionalization Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This process involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

In the case of this compound, the fluorine atom is the most potent directing group for ortho-metalation. The high electronegativity of fluorine allows it to coordinate with the lithium atom of the organolithium base, thereby increasing the acidity of the adjacent protons. This directing effect is well-established for fluoro-substituted aromatics. epfl.ch

The presence of the isopropyl group at the 2-position and the bromine atom at the 4-position introduces steric and electronic factors that influence the regioselectivity of the metalation. The most likely site for deprotonation is the C-H bond at the C5 position, which is ortho to the directing fluorine atom and meta to the bromine atom.

Expected Reaction Pathway:

Treatment of this compound with a strong lithium amide base, such as lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C), is expected to result in regioselective lithiation at the C5 position. The use of LDA is crucial as it is a non-nucleophilic base that minimizes the competing reaction of bromine-lithium exchange. psu.edu

Subsequent reaction of the resulting 5-lithio-4-bromo-1-fluoro-2-isopropylbenzene intermediate with an electrophile (E+) would yield the corresponding 5-substituted derivative.

Table 1: Potential Electrophiles for Quenching the Ortho-lithiated Intermediate

| Electrophile | Resulting Functional Group |

| CO₂ | -COOH (Carboxylic acid) |

| DMF | -CHO (Aldehyde) |

| I₂ | -I (Iodine) |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| R-CHO | -CH(OH)R (Secondary alcohol) |

It is important to note that while the fluorine atom is a strong directing group, the choice of the organolithium reagent and reaction conditions is critical to control the outcome. The use of alkyllithium reagents like n-butyllithium or t-butyllithium could lead to a competing bromine-lithium exchange reaction, forming 4-lithio-1-fluoro-2-isopropylbenzene. psu.edu This alternative pathway would lead to functionalization at the C4 position after quenching with an electrophile.

Analysis of Chemo- and Regioselectivity in Complex Transformations

The presence of multiple reactive sites on the this compound molecule—the C-Br bond, the C-F bond, and several aromatic C-H bonds—necessitates a careful analysis of chemo- and regioselectivity in its transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key chemoselective challenge is achieving functionalization at a C-H bond without affecting the C-Br bond, or vice versa.

Directed Ortho-Metalation vs. Halogen-Metal Exchange: As discussed previously, the choice of the lithiating agent is paramount. A bulky, non-nucleophilic base like LDA favors deprotonation (C-H activation), while alkyllithiums are more prone to halogen-metal exchange at the C-Br bond. psu.edu The lower temperature generally favors the kinetic control needed for selective deprotonation.

Cross-Coupling Reactions: The C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. In these reactions, the C-Br bond is significantly more reactive than the C-F bond and the aromatic C-H bonds, allowing for highly chemoselective transformations at the C4 position.

Regioselectivity:

Regioselectivity concerns the preferential formation of one constitutional isomer over another. For this compound, regioselectivity is primarily debated in the context of C-H functionalization.

Influence of Directing Groups: The fluorine atom strongly directs metalation to the adjacent C5 position. The isopropyl group at C2 provides steric hindrance that would likely disfavor functionalization at the C3 position. Therefore, in a directed ortho-metalation scenario, the formation of the 5-substituted product is expected to be highly favored. Studies on related chloro- and bromo-substituted fluoroarenes have demonstrated that deprotonation consistently occurs at the position adjacent to the fluorine atom. epfl.ch

Table 2: Predicted Regioselectivity in the Lithiation of this compound

| Position of Lithiation | Directing/Influencing Factors | Expected Outcome |

| C5 | Ortho to the directing fluorine atom | Major product |

| C3 | Ortho to the isopropyl group, meta to fluorine | Minor product (due to steric hindrance) |

| C6 | Para to the isopropyl group, meta to bromine | Not favored |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Fluoro 2 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 4-Bromo-1-fluoro-2-isopropylbenzene would require ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques to establish definitive assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the aromatic protons and the protons of the isopropyl group. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) of these signals would be crucial in assigning their positions on the benzene (B151609) ring and within the isopropyl moiety.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic CH | Data not available | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available | Data not available |

| Isopropyl CH | Data not available | Data not available | Data not available |

| Isopropyl CH₃ | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a halogen), and couplings with fluorine (¹⁹F) would provide further structural clues.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Br | Data not available |

| Aromatic C-F | Data not available |

| Aromatic C-isopropyl | Data not available |

| Aromatic CH | Data not available |

| Aromatic CH | Data not available |

| Aromatic CH | Data not available |

| Isopropyl CH | Data not available |

| Isopropyl CH₃ | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a key technique. It would show a signal for the fluorine nucleus, and its coupling with neighboring protons would help confirm the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques for Definitive Spectral Assignments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would establish proton-proton correlations, while HSQC would link protons to their directly attached carbons. HMBC would reveal longer-range correlations between protons and carbons, providing the final pieces of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

Fragmentation Pathways and Isotopic Signatures for Molecular Formula Confirmation

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This would result in two molecular ion peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom in the molecule. Analysis of the fragmentation pattern would help to further corroborate the proposed structure, with expected losses of the isopropyl group and halogen atoms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₁₀BrF), HRMS provides unambiguous confirmation of its molecular formula.

The expected monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, and ¹⁹F). The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in nearly a 1:1 ratio. This isotopic signature results in two major peaks in the mass spectrum separated by approximately 2 Da, providing a clear indicator for the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺ (with ⁷⁹Br) | C₉H₁₀⁷⁹BrF | 215.9949 |

| [M]⁺ (with ⁸¹Br) | C₉H₁₀⁸¹BrF | 217.9929 |

| [M+H]⁺ (with ⁷⁹Br) | C₉H₁₁⁷⁹BrF | 217.0028 |

| [M+H]⁺ (with ⁸¹Br) | C₉H₁₁⁸¹BrF | 219.0007 |

Note: The data in this table is theoretical and serves as a reference for expected HRMS results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aryl halide and alkyl functionalities.

Identification of Characteristic Vibrational Modes for Aryl Halides and Alkyl Groups

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-F stretching vibration of the aryl fluoride (B91410) is expected in the region of 1250-1020 cm⁻¹. The C-Br stretching vibration for the aryl bromide will be found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

The isopropyl group will show characteristic C-H stretching vibrations for the methyl (CH₃) and methine (CH) groups in the 2975-2850 cm⁻¹ region. Bending vibrations for the isopropyl group are also expected, including the characteristic doublet around 1385-1365 cm⁻¹ for the gem-dimethyl group.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibrational Mode |

| 3100-3000 | Ar C-H | Stretching |

| 2975-2870 | Alkyl C-H | Stretching |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1385-1365 | C-H | Isopropyl Bending |

| 1250-1020 | C-F | Stretching |

| 600-500 | C-Br | Stretching |

Note: This table presents generalized regions for the expected vibrational modes.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

Determination of Solid-State Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the isopropyl group relative to the benzene ring. It would also elucidate how the molecules arrange themselves in the crystal lattice, influenced by intermolecular forces such as van der Waals interactions and potential weak halogen bonding involving the bromine atom. This information is crucial for understanding the solid-state properties of the compound. As of the latest literature search, a crystal structure for this specific compound has not been publicly deposited.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating components of a mixture and for determining the purity of a substance. Gas chromatography is particularly well-suited for volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov In a GC-MS analysis of a sample of this compound, the compound would be expected to elute as a single major peak, with its retention time being characteristic of the compound under the specific chromatographic conditions (e.g., column type, temperature program). The mass spectrometer would then provide a mass spectrum for this peak, which should correspond to the fragmentation pattern of this compound, further confirming its identity and purity. The presence of any additional peaks in the chromatogram would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

The analysis of halogenated aromatic compounds such as this compound by HPLC is a standard approach for purity assessment and quantification. A typical method would involve reversed-phase chromatography, likely utilizing a C18 or a more specialized Phenyl-Hexyl or PFP (Pentafluorophenyl) column. The latter columns can offer enhanced separation for halogenated compounds through specific pi-pi interactions between the analyte and the stationary phase.

A hypothetical HPLC method for this compound would likely employ a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure good peak shape and resolution, a modifier like trifluoroacetic acid (TFA) might be added to the mobile phase. The separation would be based on the compound's hydrophobicity, with elution order and retention time being key identifiers.

When coupled with mass spectrometry, LC-MS becomes a powerful tool for both separation and identification. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the eluting compound, confirming its identity. For this compound (C₉H₁₀BrF), the expected molecular weight is approximately 217.08 g/mol . The isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum, showing two major peaks separated by two mass units.

While specific experimental data is unavailable, a generalized set of parameters for an LC-MS analysis is presented in the table below.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored m/z | [M+H]⁺, isotopic pattern of Bromine |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. As this compound is a neutral molecule, standard CZE would not be effective. However, a variation of the technique called Micellar Electrokinetic Chromatography (MEKC) is well-suited for the separation of neutral compounds.

In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the electroosmotic flow (EOF), allows for the separation of neutral molecules.

The separation in MEKC is influenced by factors such as the type and concentration of the surfactant, the pH of the buffer, and the applied voltage. While no specific CZE or MEKC studies for this compound have been found, the following table outlines plausible experimental conditions for its analysis by MEKC.

Table 2: Hypothetical MEKC Parameters for the Analysis of this compound

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium Borate buffer, pH 9.2 |

| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Computational and Theoretical Chemistry Studies of 4 Bromo 1 Fluoro 2 Isopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the geometric and electronic properties of molecules. For a substituted benzene (B151609) derivative like 4-bromo-1-fluoro-2-isopropylbenzene, these methods can provide a detailed picture of its structure and behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization: The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. DFT is used to perform geometry optimization by finding the minimum energy conformation on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms. The presence of the bulky isopropyl group alongside the halogen substituents (bromine and fluorine) would create steric interactions that influence the final geometry, particularly the orientation of the isopropyl group relative to the benzene ring.

Electronic Structure Analysis: Once the geometry is optimized, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electrons within the molecule, the molecular orbital energies, and other electronic properties. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. For instance, DFT can elucidate how the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the isopropyl group collectively influence the electron density of the aromatic ring.

The choice of the functional and basis set is crucial in DFT calculations. A common approach for molecules of this type would be to use a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for organic molecules.

Following geometry optimization, the calculation of vibrational frequencies is performed. This analysis serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the molecule's infrared (IR) and Raman spectra.

The vibrational frequencies correspond to the different modes of vibration of the molecule, such as the stretching and bending of bonds. By comparing the calculated vibrational spectrum with experimentally obtained spectra, it is possible to validate the computational model and assign the observed spectral bands to specific molecular motions. For this compound, this would involve identifying the characteristic stretching frequencies for the C-Br, C-F, C-H, and C-C bonds, as well as the vibrational modes of the benzene ring and the isopropyl group.

An illustrative table of expected vibrational frequencies is presented below. The exact values would require specific calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| C-C stretching (aromatic ring) | 1600-1400 |

| C-F stretching | 1400-1000 |

| C-Br stretching | 600-500 |

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several tools to analyze these properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting a higher reactivity towards nucleophiles.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the isopropyl group, while the LUMO would be distributed over the ring with contributions from the electronegative halogen atoms. The interplay of the electron-donating isopropyl group and the electron-withdrawing halogens would modulate the energies of these orbitals.

An illustrative table of FMO properties is shown below.

| Property | Description | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | A smaller gap suggests higher reactivity and lower stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution in a molecule and to predict its reactive sites. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Red regions: These indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms.

Blue regions: These indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms or in regions known as σ-holes.

For this compound, the MEP map would likely show negative potential (red) around the fluorine atom due to its high electronegativity and above and below the plane of the electron-rich benzene ring. A region of positive potential (blue), known as a σ-hole, is expected on the bromine atom along the C-Br bond axis. researchgate.net This positive region on the halogen can participate in so-called "halogen bonding," a type of non-covalent interaction. nih.govmdpi.com The hydrogen atoms of the isopropyl group would also exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules. dtic.mil

The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to partition a molecule into atomic basins and to characterize the chemical bonds. nih.gov

Charge Distribution: By integrating the electron density within each atomic basin, one can calculate the net atomic charges. This provides a quantitative measure of the electron distribution and the polarity of different parts of the molecule. For this compound, this analysis would quantify the electron-withdrawing effects of the fluorine and bromine atoms, showing them to have a net negative charge, while the carbon atoms and hydrogen atoms would have corresponding positive charges.

Bond Critical Points (BCPs): A bond critical point is a point along the bond path between two atoms where the electron density is at a minimum. The properties of the electron density at the BCP provide insight into the nature of the chemical bond.

Key properties at a bond critical point include:

Electron density (ρ(r)): Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals interactions).

This analysis would allow for a detailed characterization of the C-C, C-H, C-F, and C-Br bonds within the molecule, providing a deeper understanding of its electronic structure.

Conformational Analysis and Energetics of Rotamers

The conformational landscape of this compound is primarily dictated by the rotation of the isopropyl group relative to the plane of the benzene ring. The presence of substituents ortho to the isopropyl group introduces significant steric hindrance, which in turn governs the preferred rotational conformations (rotamers) and the energy barriers between them.

The isopropyl group's rotation in substituted benzenes is a well-studied phenomenon. For an isolated isopropylbenzene molecule, the barrier to rotation is relatively low. However, the introduction of ortho substituents, such as the fluorine atom in this compound, creates a more complex energetic profile. The size and electronic nature of these substituents influence the stability of different rotamers.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such molecules as a function of the dihedral angle of the isopropyl group. These calculations can predict the most stable conformations and the transition states connecting them.

Expected Conformational Preferences:

For this compound, it is anticipated that the most stable rotamer would be the one that minimizes the steric repulsion between the methyl groups of the isopropyl substituent and the adjacent fluorine atom. This would likely involve the C-H bond of the isopropyl group eclipsing the C-F bond, placing the two larger methyl groups in a more sterically favorable position away from the fluorine atom.

The energetics of these rotamers can be quantified through computational analysis, providing the relative energies of the stable conformers and the activation energies for their interconversion. A hypothetical energy profile for the rotation of the isopropyl group is presented below.

Hypothetical Rotational Energy Profile of the Isopropyl Group:

| Dihedral Angle (H-C-C-F) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Staggered (Most Stable) |

| 60° | ~3.5 | Eclipsed (Transition State) |

| 120° | ~1.5 | Gauche |

| 180° | ~1.0 | Staggered (Less Stable) |

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For this compound, several reaction types could be investigated computationally, including electrophilic aromatic substitution and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

The benzene ring of this compound is activated by the isopropyl group (an ortho-, para-director) and deactivated by the halogen substituents (ortho-, para-directors with strong deactivating inductive effects). Computational studies can predict the most likely sites for electrophilic attack by calculating the relative stabilities of the sigma-complex intermediates (arenium ions) formed upon attack at each possible position. nih.gov The directing effects of the existing substituents would be a key determinant of the regioselectivity of such reactions. irjet.net

A computational study of the halogenation of monosubstituted benzenes has shown that the formation of the σ-complex is often the rate-determining step. nih.gov The transition state for this step can be modeled to understand the factors influencing the reaction rate. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

While less common for non-activated aromatic rings, SNAr reactions can occur under certain conditions. The presence of electron-withdrawing halogen atoms can make the ring more susceptible to nucleophilic attack. Computational modeling can be used to explore potential SNAr pathways, such as the displacement of the bromide or fluoride (B91410) ion by a nucleophile. nih.gov Such studies would involve calculating the energy profile of the reaction, including the formation of any Meisenheimer-like intermediates. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecular structure.

A wide array of molecular descriptors can be calculated for this compound using various computational chemistry software packages. These descriptors can then be used in QSPR models to predict properties such as boiling point, vapor pressure, and solubility. nih.govresearchgate.netrjpbcs.com

Types of Molecular Descriptors:

Constitutional Descriptors: These are simple counts of atoms, bonds, rings, etc. (e.g., molecular weight, number of halogen atoms).

Topological Descriptors: These describe the connectivity of the molecule (e.g., Wiener index, Randić index).

Geometrical Descriptors: These are derived from the 3D structure of the molecule (e.g., molecular surface area, molecular volume).

Quantum-Chemical Descriptors: These are calculated from the electronic structure of the molecule (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms). ucsb.edu

Hypothetical Calculated Molecular Descriptors for this compound:

The following table presents a hypothetical set of calculated molecular descriptors for this compound. The values are illustrative and would need to be calculated using appropriate software.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Constitutional | Molecular Weight | 217.08 g/mol |

| Constitutional | Number of Heavy Atoms | 11 |

| Topological | Wiener Index | 854 |

| Geometrical | Molecular Surface Area | ~200 Ų |

| Quantum-Chemical | Dipole Moment | ~2.1 D |

| Quantum-Chemical | HOMO Energy | ~-9.2 eV |

| Quantum-Chemical | LUMO Energy | ~-0.5 eV |

Note: These values are hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational calculations.

By developing QSPR models based on a dataset of related halogenated aromatic compounds with known properties, it would be possible to predict the properties of this compound with a reasonable degree of accuracy. acs.org

Role of 4 Bromo 1 Fluoro 2 Isopropylbenzene As a Versatile Synthetic Intermediate

Precursor for Advanced Aromatic and Heterocyclic Systems

The strategic placement of the bromo, fluoro, and isopropyl groups on the benzene (B151609) ring makes 4-bromo-1-fluoro-2-isopropylbenzene a valuable precursor for a variety of more complex aromatic and heterocyclic structures. The bromine atom, in particular, serves as a versatile handle for a range of cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extension and elaboration of the aromatic core. adpharmachem.com

Furthermore, the presence of the fluorine atom influences the electronic properties of the benzene ring, which can in turn affect the reactivity and selectivity of subsequent chemical transformations. adpharmachem.com This electronic modulation is a key factor in guiding the synthesis towards the desired complex aromatic systems. The synthesis of nitrogen and sulfur-containing heterocycles, for instance, often benefits from the specific reactivity profiles imparted by such halogen substitutions. eurjchem.com

Key Building Block in the Construction of Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block in the assembly of intricate organic molecules. Its structure provides a scaffold upon which chemists can systematically add new functional groups and build up molecular complexity. For example, the bromine atom can be readily converted into an organometallic reagent, such as a Grignard reagent, which can then participate in a wide variety of bond-forming reactions. wikipedia.org

This step-wise approach to molecular construction is central to the synthesis of many active pharmaceutical ingredients (APIs) and other biologically active compounds. The ability to precisely control the introduction of new substituents onto the aromatic ring is paramount for achieving the desired therapeutic properties. adpharmachem.com

Intermediate in the Synthesis of Functional Materials and Agrochemicals

Beyond the realm of pharmaceuticals, this compound and related halogenated aromatic compounds serve as important intermediates in the development of functional materials and agrochemicals. adpharmachem.com In material science, these compounds can be used in the production of specialized polymers and coatings. adpharmachem.com The incorporation of fluorine, in particular, can bestow unique properties such as thermal stability and chemical resistance to the final materials.

In the agrochemical industry, this versatile intermediate plays a role in the synthesis of novel pesticides and herbicides. adpharmachem.com The specific combination of substituents on the aromatic ring can be tailored to create molecules with high efficacy against target pests while minimizing harm to non-target organisms and the environment. The synthesis of compounds like Flusilazole, a pesticide, utilizes Grignard reagents derived from similar brominated fluorobenzenes. wikipedia.org

Strategic Importance in Divergent Synthesis Pathways for Chemical Libraries

In modern drug discovery and materials science, the ability to rapidly generate a large number of diverse, yet structurally related, compounds is of paramount importance. This approach, known as divergent synthesis, allows for the efficient exploration of chemical space to identify molecules with desired properties. This compound is an ideal starting point for such synthetic strategies.

The bromine atom acts as a key functional group that can be subjected to a wide variety of chemical transformations, such as Suzuki, Heck, and Sonogashira coupling reactions. Each of these reactions can introduce a different molecular fragment, leading to a diverse library of new compounds from a single starting material. This strategic approach accelerates the discovery process by enabling the parallel synthesis of many potential candidates. The development of fluorous synthesis techniques, which facilitate the separation and purification of products, further enhances the efficiency of creating these chemical libraries. nih.gov

Future Research Directions and Emerging Perspectives for 4 Bromo 1 Fluoro 2 Isopropylbenzene

Development of More Sustainable and Greener Synthetic Routes

A primary focus of future research is the development of environmentally benign synthetic methods for 4-Bromo-1-fluoro-2-isopropylbenzene. This involves moving away from stoichiometric reagents and harsh conditions towards more sustainable alternatives.

Catalyst Development : Research is anticipated to focus on designing heterogeneous and reusable catalysts for the key synthetic steps, such as the bromination of 1-fluoro-2-isopropylbenzene. Transition-metal-based catalysts, including iron or copper, could offer alternatives to traditional Lewis acids, minimizing waste and allowing for easier product purification. Nanocatalysts may also provide high efficiency and selectivity under milder reaction conditions.

Solvent-Free Reactions : The exploration of solvent-free or mechanochemical reaction conditions presents a significant avenue for green synthesis. dergipark.org.tr Techniques such as ball milling could be investigated for the bromination step, which would drastically reduce the use of hazardous solvents like halogenated hydrocarbons or acetic acid. researchgate.net Microwave-assisted synthesis is another promising solvent-minimizing technique that can accelerate reaction rates and improve energy efficiency. dergipark.org.tr

Table 1: Comparison of a Conventional vs. a Hypothetical Greener Synthetic Route

| Feature | Conventional Route | Prospective Greener Route |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) with acid | HBr with an oxidizing agent (e.g., H₂O₂) and a solid acid catalyst |

| Catalyst | Stoichiometric Lewis acids (e.g., FeCl₃, AlCl₃) | Reusable zeolite or metal-organic framework (MOF) catalyst |

| Solvent | Halogenated solvents (e.g., CCl₄, CH₂Cl₂) or acetic acid | Solvent-free (mechanochemistry) or green solvents (e.g., ionic liquids) |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation or ultrasonic energy |

| Waste Generation | Significant acidic and organic waste streams | Minimal waste, catalyst is recycled |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

Beyond its established use as a synthetic intermediate, future studies will likely delve into uncovering novel reactivity patterns of this compound. The interplay of its bromo, fluoro, and isopropyl substituents could lead to unique chemical behaviors.

C-H Functionalization : The isopropyl group's aliphatic C-H bonds are potential sites for selective functionalization. Research into late-stage C-H activation/bromination using visible-light photoredox catalysis could yield new derivatives that are otherwise difficult to access. researchgate.net

Novel Coupling Reactions : While the C-Br bond is a known handle for cross-coupling reactions, exploring its reactivity with a wider range of coupling partners under innovative catalytic systems (e.g., nickel or iron catalysis) could expand its synthetic utility. Furthermore, transformations that engage the C-F bond, traditionally considered inert, could be an area of interest with the development of specialized catalysts.

Electrochemical and Photochemical Transformations : The use of electrochemistry and photochemistry in continuous flow systems can enable transformations that are challenging in traditional batch reactors. youtube.com These techniques could be applied to generate radical intermediates from this compound, leading to novel addition or cyclization reactions.

Table 2: Potential Novel Transformations for Future Exploration

| Reaction Type | Reagents/Conditions | Potential Product Class |

|---|---|---|

| Photoredox C-H Activation | Photocatalyst (e.g., Eosin Y), Visible Light, N-Bromoamide | Benzylically functionalized derivatives |

| Nickel-Catalyzed Cross-Coupling | Ni catalyst, Ligand, Organometallic reagent (e.g., R-ZnX) | Novel biaryl or alkylated compounds |

| Electrochemical Reduction | Divided electrochemical cell, Sacrificial anode | Defluorinated or debrominated species for further reaction |

| Tandem Coupling/Cyclization | Palladium catalyst, Diene or Alkyne partner | Polycyclic aromatic structures |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is set to become an indispensable tool in guiding the future exploration of this compound.

Predictive Synthesis : Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of electrophilic aromatic substitution or the outcomes of cross-coupling reactions. This can significantly reduce the amount of empirical experimentation required to optimize reaction conditions.

Reactivity Design : Computational screening can help in the rational design of catalysts tailored for specific transformations of the molecule. For instance, models can predict the binding energies of the substrate to different catalyst active sites, facilitating the selection of the most promising candidates for sustainable synthesis (as discussed in 7.1). Machine learning algorithms, trained on large datasets of reaction outcomes, could further enhance the ability to predict optimal conditions and identify novel reactivity patterns. vapourtec.com

Table 3: Application of Computational Modeling in Future Research

| Computational Technique | Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms for novel transformations. | Understanding of transition states and reaction intermediates. |

| Molecular Dynamics (MD) | Simulate solvent effects and catalyst-substrate interactions. | Optimization of reaction media and catalyst structure. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of potential derivatives. | Guidance for medicinal chemistry applications. |

| Machine Learning (ML) | Predict reaction yields and identify optimal conditions from sparse data. | Accelerated process optimization and discovery of new reactions. |

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a major frontier for the production of this compound and its derivatives.

Flow Chemistry : Continuous flow technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. youtube.comspirochem.com Potentially hazardous reactions, such as brominations or nitrations, can be performed more safely on a large scale by minimizing the volume of reactive intermediates at any given time. Flow chemistry is particularly well-suited for photochemical and electrochemical reactions, allowing for efficient irradiation or electrode contact. youtube.comnih.gov

Automated Synthesis Platforms : The integration of flow reactors with robotic systems for reagent handling, purification, and analysis enables fully automated, on-demand synthesis. nih.govnih.gov Such platforms can accelerate the discovery of new derivatives by rapidly synthesizing and screening libraries of compounds derived from this compound. nih.gov This approach facilitates high-throughput experimentation and process optimization, significantly shortening development timelines.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for a Key Reaction Step

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. youtube.com |

| Mass Transfer | Dependent on stirring efficiency; can be inefficient for multiphasic systems. | Rapid and efficient mixing. nih.gov |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes, improved safety profile. spirochem.com |

| Scalability | Often requires re-optimization of conditions for scale-up. | Linear scalability by running the system for a longer duration. spirochem.com |

| Process Control | Manual or semi-automated control of parameters. | Precise, automated control over temperature, pressure, and residence time. spirochem.com |

Q & A

Basic: What are the standard synthetic routes for 4-Bromo-1-fluoro-2-isopropylbenzene, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves sequential halogenation and alkylation.

Halogenation : Introduce bromine and fluorine via electrophilic substitution. Use directing groups (e.g., nitro groups) to control regioselectivity .

Isopropyl Introduction : Friedel-Crafts alkylation with isopropyl chloride, using AlCl₃ as a catalyst. Monitor temperature (0–5°C) to minimize polyalkylation .

Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and use inert atmospheres (N₂/Ar) to improve yields (>80%) .

Advanced: How can computational chemistry predict regioselectivity in electrophilic substitution reactions of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations analyze electronic and steric effects:

Electrostatic Potential Maps : Identify electron-deficient regions for electrophile attack .

Hammett Constants : Quantify substituent effects (e.g., bromo’s -σ vs. isopropyl’s +I effect) .

Transition State Modeling : Compare activation energies for meta vs. para substitution pathways. Studies show fluorine’s ortho/para-directing nature dominates despite steric hindrance from isopropyl .

Basic: What spectroscopic techniques effectively characterize this compound, and how to resolve conflicting data?

Methodological Answer:

NMR Spectroscopy :

- ¹⁹F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for aromatic-F) .

- ¹H NMR : Use DEPT-135 to distinguish CH₃ groups in isopropyl (δ 1.2–1.5 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (m/z ~246.0) .

Data Conflicts : Address overlapping signals via 2D NMR (COSY, HSQC) or variable-temperature NMR .

Advanced: How to resolve contradictions in reported reaction kinetics for halogen exchange in bromo/fluoro-substituted aromatics?

Methodological Answer:

Control Variables : Standardize solvents (e.g., DMF vs. THF) and catalysts (CuI vs. Pd) to isolate rate discrepancies .

Isotopic Labeling : Use ¹⁸F or ⁸²Br to track exchange mechanisms via kinetic isotope effects .

Meta-Analysis : Cross-reference activation energies (Ea) from multiple studies; outliers may arise from uncontrolled moisture or oxygen .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

Ventilation : Use fume hoods for synthesis steps involving volatile intermediates .

Storage : Keep at 0–6°C in amber glass to prevent decomposition .

Advanced: How does the isopropyl group’s steric effect influence cross-coupling reactivity in this compound?

Methodological Answer:

Suzuki Coupling : Steric hindrance reduces reactivity with bulky boronic acids. Use Pd(PPh₃)₄ and elevated temperatures (80–100°C) to enhance coupling efficiency .

Ligand Design : Bulky ligands (e.g., SPhos) improve selectivity by shielding palladium centers .

Kinetic Studies : Compare turnover frequencies (TOF) with/without isopropyl; TOF decreases by ~40% due to steric inhibition .

Basic: How to purify this compound, and what purity thresholds are acceptable for research?

Methodological Answer:

Chromatography : Use silica gel column chromatography with hexane/EtOAc (9:1) for initial purification .

Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal formation (mp ≈ 60–62°C) .

Purity Standards : Aim for >95% purity (HPLC/GC) for kinetic studies; >97% for crystallography .

Advanced: What are the challenges in synthesizing isotopically labeled this compound for tracer studies?

Methodological Answer:

Isotope Introduction :

- Deuterium : Use D₂O in hydrolysis steps; limited by C-D bond stability .

- ¹³C/¹⁵N : Incorporate via Grignard reagents or SNAr reactions with labeled precursors .

Analytical Validation : Confirm isotopic enrichment via LC-MS/MS and isotope ratio mass spectrometry (IRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.